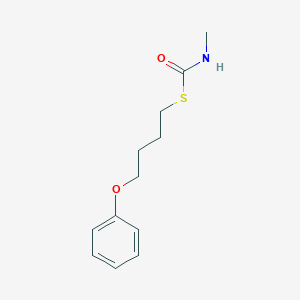
S-(4-Phenoxybutyl) methylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Phenoxybutyl) methylcarbamothioate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a thiocarbamate derivative, which means it contains a sulfur atom bonded to a carbonyl group and a nitrogen atom. This compound is often used as a pesticide due to its ability to inhibit the growth of certain fungi and pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Phenoxybutyl) methylcarbamothioate typically involves the reaction of 4-phenoxybutylamine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
S-(4-Phenoxybutyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
S-(4-Phenoxybutyl) methylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.
Biology: Studied for its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of fungal infections.
Industry: Used as a pesticide to control pests and fungi in agricultural settings.
Mecanismo De Acción
The mechanism of action of S-(4-Phenoxybutyl) methylcarbamothioate involves the inhibition of key enzymes in the metabolic pathways of fungi and pests. It targets the enzyme acetylcholinesterase, which is crucial for the transmission of nerve impulses. By inhibiting this enzyme, the compound disrupts the normal functioning of the nervous system in pests, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
Fenothiocarb: Another thiocarbamate compound used as an acaricide to control spider mites.
Methasulfocarb: A thiocarbamate fungicide used to control fungal diseases in crops.
Uniqueness
S-(4-Phenoxybutyl) methylcarbamothioate is unique due to its specific structure, which allows it to effectively inhibit acetylcholinesterase. This makes it particularly effective as a pesticide compared to other thiocarbamate compounds .
Propiedades
Número CAS |
103614-73-9 |
|---|---|
Fórmula molecular |
C12H17NO2S |
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
S-(4-phenoxybutyl) N-methylcarbamothioate |
InChI |
InChI=1S/C12H17NO2S/c1-13-12(14)16-10-6-5-9-15-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,13,14) |
Clave InChI |
PYXKITPHJWVGIK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)SCCCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



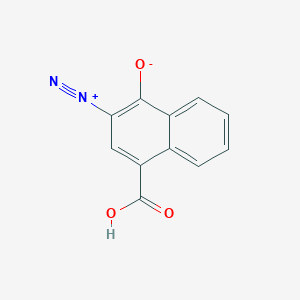
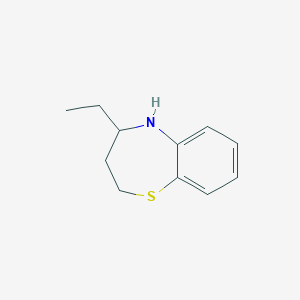


![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
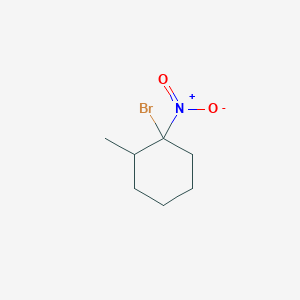

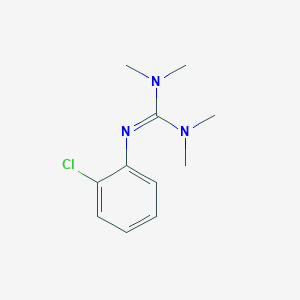
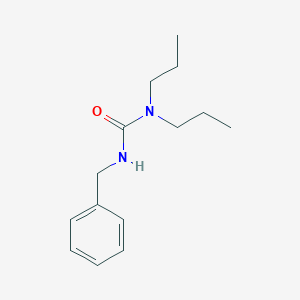
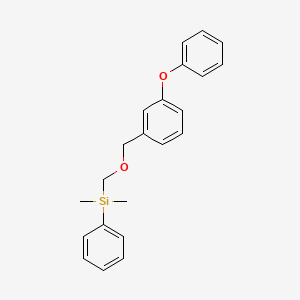
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
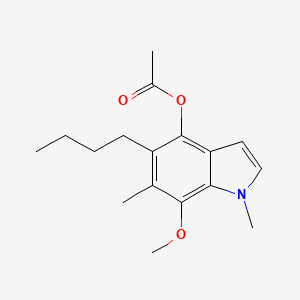
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
